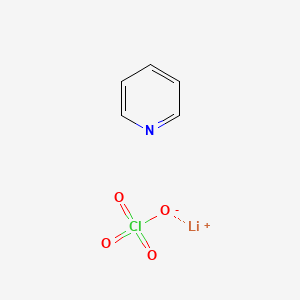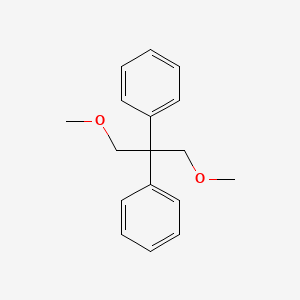
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid: is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is particularly interesting due to its complex structure and the presence of a diaminomethylidene group, which may confer unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its side chain protected, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage and Deprotection: The peptide is cleaved from the resin, and side chain protecting groups are removed.
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.
科学的研究の応用
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its role in cellular processes and interactions with proteins.
Medicine: Exploring its therapeutic potential, such as antimicrobial or anticancer activities.
Industry: Use in the development of peptide-based materials and sensors.
作用機序
The mechanism of action of Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: Interacting with cell surface receptors to modulate signaling pathways.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Cell Penetration: Entering cells to exert intracellular effects.
類似化合物との比較
Similar Compounds
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-L-ornithyl-L-prolyl-L-aspartic acid: Lacks the diaminomethylidene group.
Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-glutamic acid: Contains glutamic acid instead of aspartic acid.
Uniqueness
The presence of the diaminomethylidene group in Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid may confer unique properties, such as enhanced binding affinity to certain targets or increased stability under physiological conditions.
特性
CAS番号 |
161622-52-2 |
|---|---|
分子式 |
C40H61N11O10 |
分子量 |
856.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C40H61N11O10/c1-5-22(4)33(50-31(52)19-41)37(58)48-28(17-23-20-45-25-11-7-6-10-24(23)25)35(56)47-27(16-21(2)3)34(55)46-26(12-8-14-44-40(42)43)38(59)51-15-9-13-30(51)36(57)49-29(39(60)61)18-32(53)54/h6-7,10-11,20-22,26-30,33,45H,5,8-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,58)(H,49,57)(H,50,52)(H,53,54)(H,60,61)(H4,42,43,44)/t22-,26-,27-,28-,29-,30-,33-/m0/s1 |
InChIキー |
BYYKIQNRRCCZPD-ZTNCBFOTSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)

![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)


